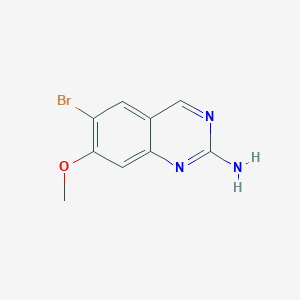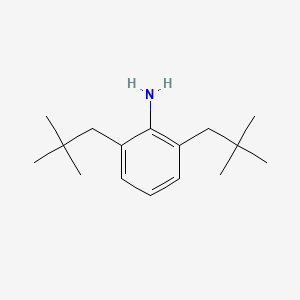
2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine
Vue d'ensemble
Description
2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine is a chemical compound characterized by its bromopyridine core and dimethylaminoethoxy functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from 4-bromopyridine-2-ol. The initial step involves the reaction of 4-bromopyridine-2-ol with chloroacetic acid to form an intermediate. This intermediate is then reacted with dimethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions are common, where different substituents can replace the bromine atom on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, with conditions tailored to the specific reagent.
Major Products Formed:
Oxidation products: Various hydroxylated and carboxylated derivatives.
Reduction products: Amines and other reduced forms.
Substitution products: Compounds with different substituents on the pyridine ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. It is used in the development of new chemical reactions and methodologies.
Biology: In biological research, the compound is utilized as a building block for creating bioactive molecules. It can be incorporated into larger structures to study biological interactions and pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.
Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its reactivity makes it valuable for creating new compounds with desired properties.
Mécanisme D'action
The mechanism by which 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparaison Avec Des Composés Similaires
2-(4-Bromopyridin-2-yl)propan-2-ol
(4-Bromopyridin-2-yl)methanol
2-(4-Bromopyridin-2-yl)ethanol
Uniqueness: 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine is unique due to its dimethylaminoethoxy group, which imparts different chemical and biological properties compared to similar compounds. This group can enhance the compound's solubility, reactivity, and potential biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-(4-bromopyridin-2-yl)oxy-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-12(2)5-6-13-9-7-8(10)3-4-11-9/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALXFCSLYKCGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735890 | |
| Record name | 2-[(4-Bromopyridin-2-yl)oxy]-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142944-58-8 | |
| Record name | 2-[(4-Bromopyridin-2-yl)oxy]-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride](/img/structure/B1511870.png)

![6-Bromospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B1511879.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)boronic acid](/img/structure/B1511883.png)



![3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[3,4-c]pyridine](/img/structure/B1511904.png)
